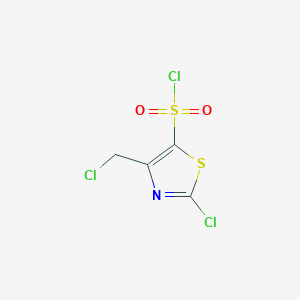
2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride” is likely a sulfur-containing organic compound. Thiazoles are a type of heterocyclic compound that contain a five-membered C3NS ring . The chloromethyl and sulfonyl chloride groups suggest that this compound could be used as an intermediate in organic synthesis .
Synthesis Analysis
While the specific synthesis of “this compound” is not available, thiazoles can generally be synthesized through the reaction of α-haloketones and thioamides . The chloromethyl and sulfonyl chloride groups could potentially be introduced through further reactions .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a thiazole ring with chloromethyl and sulfonyl chloride substituents. The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The sulfonyl chloride group is typically very reactive and can undergo various reactions, including substitution reactions with nucleophiles . The chloromethyl group could also potentially participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiazoles are typically aromatic and relatively stable . The presence of the sulfonyl chloride group could make the compound reactive and potentially hazardous .Applications De Recherche Scientifique
Antiviral Applications
One study elaborates on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid. The process involved several steps, culminating in the conversion of an intermediate into sulfonyl chloride, followed by the creation of title sulfonamides. These compounds exhibited anti-tobacco mosaic virus activity, demonstrating the potential antiviral applications of derivatives synthesized from related sulfonyl chlorides (Chen et al., 2010).
Synthetic Chemistry and Material Science
Another research focused on the preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, showcasing its ability to react with amines to build sulfonamides. These are efficient electrophilic reagents capable of undergoing nucleophilic substitution reactions, highlighting the compound's utility in regioselective synthesis and material science (Turov et al., 2014).
Anticancer Research
Research into sulfone derivatives of a 5-Nitrothiazole series revealed the synthesis of new compounds under eco-friendly conditions using microwave irradiation. Some of these derivatives demonstrated promising selective in vitro antiproliferative activity towards HepG2 human cell lines, suggesting potential applications in anticancer research (Cohen et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The potential applications of “2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride” would likely depend on its reactivity and the specific properties conferred by the thiazole ring and the chloromethyl and sulfonyl chloride groups. It could potentially be used as an intermediate in the synthesis of other organic compounds .
Propriétés
IUPAC Name |
2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3NO2S2/c5-1-2-3(12(7,9)10)11-4(6)8-2/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMPRSFOWMRWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SC(=N1)Cl)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1,3-benzodioxol-5-ylmethyl)-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963069.png)
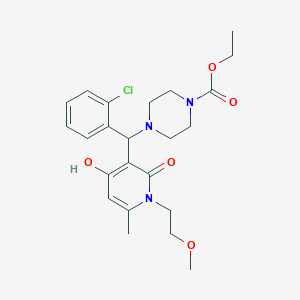
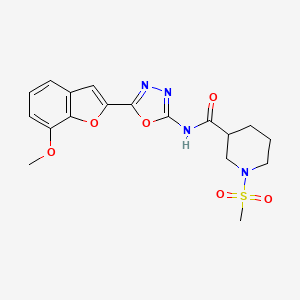

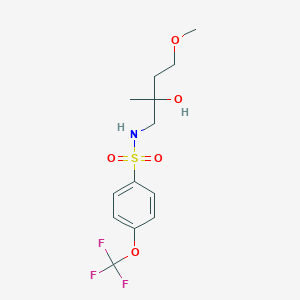


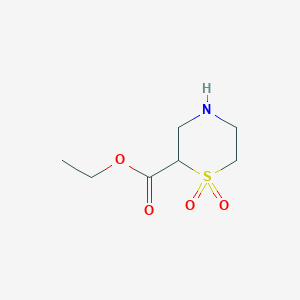
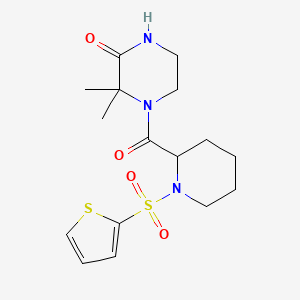
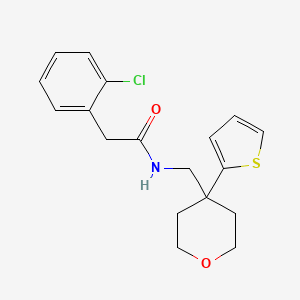
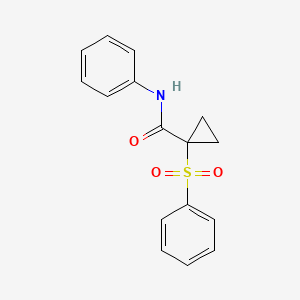
![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2963085.png)
![2-(4-Chlorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2963087.png)

